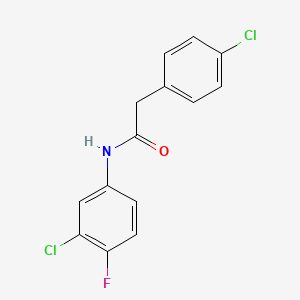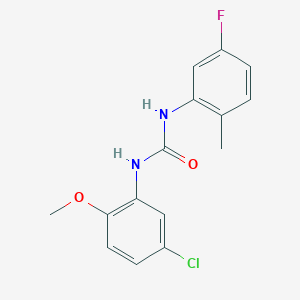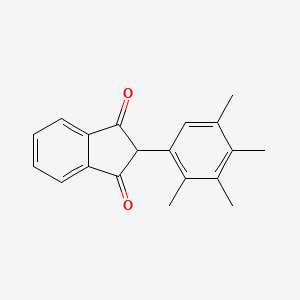
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 is a member of the acetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects. Additionally, CFM-2 has been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, CFM-2 has been shown to have a low toxicity profile, which makes it a safe compound to work with in a laboratory setting. However, CFM-2 has certain limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, CFM-2 has limited solubility in water, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 as a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its potential applications in the treatment of pain and epilepsy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CFM-2, which may help to optimize its therapeutic potential.
Synthesemethoden
The synthesis of CFM-2 involves the reaction of 4-chlorobenzylamine with 3-chloro-4-fluoroacetophenone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic acid to yield CFM-2. The synthesis of CFM-2 is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. CFM-2 has also been shown to possess analgesic properties and has been studied for its potential use in the treatment of pain. Additionally, CFM-2 has been studied for its potential use in the treatment of epilepsy due to its anticonvulsant properties.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-13(17)12(16)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVRVWHDPCMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)





![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)